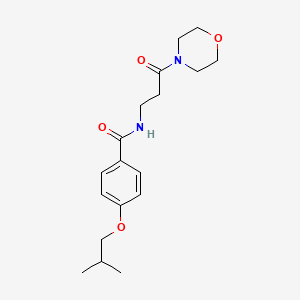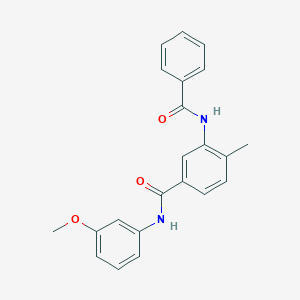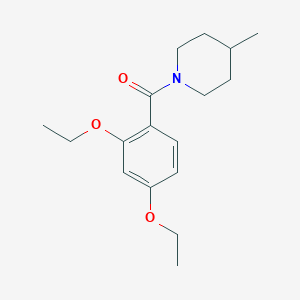![molecular formula C22H26N2O5S B4536041 5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4536041.png)
5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid
Description
The compound of interest is a complex organic molecule, potentially significant for its chemical and pharmacological properties. Compounds with similar structural features have been explored for various applications in medicinal chemistry, showcasing the importance of understanding their synthesis, molecular structure, and properties.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds containing a tetrahydro-1-benzothienyl moiety, asymmetric synthesis methods can be crucial for achieving the desired stereochemistry (Aceña, Sorochinsky, & Soloshonok, 2012). Moreover, the incorporation of specific functional groups, such as the methoxyphenyl amino carbonyl group, could be achieved through targeted reactions that ensure the preservation of the molecule's integrity and function.
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using spectroscopic methods, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular framework. The tetrahydro-1-benzothienyl core, combined with amino and oxopentanoic acid functionalities, suggests a molecule with potential biological activity, given the known interactions of similar structures with biological targets.
Chemical Reactions and Properties
Chemical properties of compounds like the one are largely defined by their functional groups. The presence of an amino group and a carboxylic acid moiety indicates potential for forming salts and esters, respectively, which could affect the compound's solubility and stability. Reactions involving these functional groups could be utilized for further modifications or conjugations of the molecule (Yahyazadeh, Pourrostam, & Rabiee, 2004).
properties
IUPAC Name |
5-[[3-[(2-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-13(12-19(26)27)11-18(25)24-22-20(14-7-3-6-10-17(14)30-22)21(28)23-15-8-4-5-9-16(15)29-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGVJGBOGNYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=CC=C3OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(2-Methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-6-(4-methylphenyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4535967.png)


![ethyl 5-benzyl-2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4535983.png)


![N-{4-[2-(2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethoxy]phenyl}acetamide](/img/structure/B4535998.png)

![8-[3-(trifluoromethyl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4536009.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4536031.png)

![5-oxo-5-[(4-propylphenyl)amino]pentanoic acid](/img/structure/B4536039.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isobutylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4536055.png)